

8-Methylbenz[a]anthracene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 8-Methylbenz[a]anthracene

Cat. No.: B135035

[Get Quote](#)

An In-depth Examination of the Synthesis, Properties, Metabolism, and Analysis of a Key Polycyclic Aromatic Hydrocarbon

Introduction

8-Methylbenz[a]anthracene is a polycyclic aromatic hydrocarbon (PAH) of significant interest to researchers in the fields of toxicology, pharmacology, and environmental science. As a methylated derivative of benz[a]anthracene, it belongs to a class of compounds known for their carcinogenic and mutagenic properties.^[1] This technical guide provides a comprehensive overview of **8-Methylbenz[a]anthracene**, including its chemical and physical properties, synthesis, reactivity, metabolic activation, and analytical methodologies. This document is intended to serve as a valuable resource for scientists and professionals engaged in drug development and cancer research.

Chemical and Physical Properties

8-Methylbenz[a]anthracene is a solid organic compound with the chemical formula C₁₉H₁₄.^[2] Its structure consists of a benz[a]anthracene core with a methyl group substituted at the 8-position. This substitution significantly influences its biological activity and metabolic fate.

Property	Value	Source
CAS Number	2381-31-9	[2] [3]
Molecular Formula	C ₁₉ H ₁₄	[2] [3]
Molecular Weight	242.32 g/mol	[3] [4]
Appearance	Plates from benzene-alcohol; needles from benzene-ligroin	[3]
Melting Point	156.5 °C	[3]
Boiling Point	272 °C at 3 mm Hg	[3]
Density	1.231 g/cm ³ at 0 °C	[3]
Solubility	Insoluble in water	[1]

Synthesis of 8-Methylbenz[a]anthracene

The synthesis of methylated PAHs like **8-Methylbenz[a]anthracene** can be achieved through various organic chemistry methodologies. While a specific, detailed protocol for the synthesis of **8-Methylbenz[a]anthracene** is not readily available in the public domain, a general approach often involves the construction of the polycyclic ring system followed by methylation, or the use of a methylated starting material in the cyclization process. Common synthetic strategies for the anthracene scaffold include the Haworth synthesis, Friedel-Crafts reactions, and Diels-Alder reactions.[\[5\]](#)[\[6\]](#)

A plausible synthetic route could involve a multi-step process starting from simpler aromatic precursors. For instance, a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, could be employed to construct the core benz[a]anthracene skeleton, followed by a regioselective methylation at the 8-position. Alternatively, a starting material already containing a methyl group at the desired position could be utilized in a cyclization reaction to form the final product.

Generalized Experimental Protocol for Palladium-Catalyzed Synthesis of a Polycyclic Aromatic

Hydrocarbon

This protocol is a generalized representation and would require optimization for the specific synthesis of **8-Methylbenz[a]anthracene**.

- **Reaction Setup:** A reaction vessel is charged with a suitable aromatic precursor (e.g., a boronic acid or an organotin compound), a corresponding aromatic halide, a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$), and a base (e.g., K_2CO_3) in an appropriate solvent (e.g., toluene or DMF).
- **Reaction Conditions:** The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) for a specified period, typically several hours, while monitoring the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- **Work-up:** Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na_2SO_4), and concentrated under reduced pressure.
- **Purification:** The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired polycyclic aromatic hydrocarbon.

Chemical Reactivity and Stability

8-Methylbenz[a]anthracene is a stable compound under standard laboratory conditions.^[3] As an aromatic hydrocarbon, it can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.^[1] The presence of the electron-donating methyl group can influence the regioselectivity of these reactions. The extended π -system of the benz[a]anthracene core also makes it susceptible to oxidation and reduction reactions. It is important to handle this compound with care, as it may react vigorously with strong oxidizing agents.^[1]

Metabolism and Mechanism of Carcinogenicity

The carcinogenicity of **8-Methylbenz[a]anthracene**, like many other PAHs, is not due to the parent compound itself but rather to its metabolic activation into highly reactive intermediates that can bind to cellular macromolecules, such as DNA, leading to mutations and the initiation of cancer.[7][8]

The primary pathway for the metabolic activation of benz[a]anthracene derivatives involves a series of enzymatic reactions catalyzed by cytochrome P450 monooxygenases and epoxide hydrolase.[3]

Metabolic Activation Pathway

[Click to download full resolution via product page](#)

Caption: Metabolic activation of **8-Methylbenz[a]anthracene** to its ultimate carcinogenic form.

The metabolic process begins with the oxidation of the parent compound by cytochrome P450 enzymes to form an epoxide.[3] This epoxide is then hydrolyzed by epoxide hydrolase to a trans-dihydrodiol.[3] A second epoxidation of the dihydrodiol by cytochrome P450 enzymes in the "bay region" of the molecule leads to the formation of a highly reactive diol-epoxide.[8] This diol-epoxide is considered the "ultimate carcinogen" as it can readily react with nucleophilic sites in DNA, forming stable DNA adducts.[9] These adducts can lead to errors in DNA replication and repair, resulting in mutations that can initiate the process of carcinogenesis.

Analytical Methodologies

The detection and quantification of **8-Methylbenz[a]anthracene** in various matrices, such as environmental samples or biological tissues, are crucial for exposure assessment and toxicological studies. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most commonly employed analytical techniques for this purpose.[10]

Representative HPLC Protocol for PAH Analysis

This protocol is a general guideline for the analysis of PAHs and may require optimization for **8-Methylbenz[a]anthracene**.

- Sample Preparation: The sample is extracted with a suitable organic solvent (e.g., acetonitrile or dichloromethane). The extract is then concentrated and may be subjected to a clean-up step using solid-phase extraction (SPE) to remove interfering substances.
- Chromatographic Conditions:
 - Column: A C18 reversed-phase column is typically used.
 - Mobile Phase: A gradient of acetonitrile and water is commonly employed.
 - Flow Rate: A typical flow rate is 1.0 mL/min.
 - Injection Volume: 10-20 µL.
- Detection:
 - UV-Vis Detector: Detection is often performed at a wavelength of 254 nm.
 - Fluorescence Detector: For higher sensitivity and selectivity, a fluorescence detector can be used with appropriate excitation and emission wavelengths.
- Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.

Representative GC-MS Protocol for PAH Analysis

This protocol is a general guideline and may require optimization for **8-Methylbenz[a]anthracene**.

- Sample Preparation: Similar to HPLC, the sample is extracted and cleaned up to remove matrix interferences. The final extract is typically in a volatile solvent like hexane or dichloromethane.
- GC Conditions:

- Column: A capillary column with a non-polar or semi-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is commonly used.
- Carrier Gas: Helium or hydrogen is used as the carrier gas at a constant flow rate.
- Oven Temperature Program: A temperature gradient is used to separate the PAHs based on their boiling points.
- Injection: Splitless injection is often used for trace analysis.
- MS Conditions:
 - Ionization: Electron ionization (EI) is typically used.
 - Mass Analyzer: A quadrupole or ion trap mass analyzer is common.
 - Detection Mode: Selected ion monitoring (SIM) is used for high sensitivity and selectivity, monitoring for the characteristic ions of **8-Methylbenz[a]anthracene**.
- Quantification: Quantification is performed using an internal standard and a calibration curve.

Safety and Handling

8-Methylbenz[a]anthracene is considered a hazardous substance and should be handled with appropriate safety precautions. It is classified as harmful if swallowed and is a suspected carcinogen.^[3] Therefore, it is essential to work in a well-ventilated area, preferably in a chemical fume hood, and to wear personal protective equipment, including gloves, a lab coat, and safety glasses.^[3] Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, seek immediate medical attention.

Conclusion

8-Methylbenz[a]anthracene is a polycyclic aromatic hydrocarbon with significant toxicological implications. Understanding its chemical properties, synthesis, reactivity, and metabolic activation is crucial for researchers in the fields of cancer research, toxicology, and environmental science. The analytical methods outlined in this guide provide a framework for the reliable detection and quantification of this compound. As research into the health effects of

PAHs continues, a thorough understanding of individual compounds like **8-Methylbenz[a]anthracene** will remain of paramount importance.

References

- National Center for Biotechnology Information. PubChem Compound Summary for CID 16933, 8-Methylbenz(a)anthracene. [\[Link\]](#)
- Jerina, D. M., & Daly, J. W. (1974). Arene oxides: a new aspect of drug metabolism. *Science*, 185(4151), 573–582.
- Phillips, D. H. (1983). Fifty years of benzo(a)pyrene.
- National Institute of Standards and Technology. Benz[a]anthracene, 8-methyl-. In NIST Chemistry WebBook. [\[Link\]](#)
- ResearchGate.
- Stenutz, R. **8-methylbenz[a]anthracene**. In Stenutz. [\[Link\]](#)
- LookChem. Benz(a)anthracene, 8,12-dimethyl-. [\[Link\]](#)
- Agency for Toxic Substances and Disease Registry. (1995).
- Office of Environmental Health Hazard Assessment. (2010). 7-Methylbenz(a)anthracene. [\[Link\]](#)
- CAS. 9-Methylbenz[a]anthracene. In CAS Common Chemistry. [\[Link\]](#)
- Gyan Sanchay.
- WordPress.com. Polynuclear Hydrocarbons II: Anthracene. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. BENZ[A]ANTHRACENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. researchgate.net [researchgate.net]
- 3. 8-Methylbenz(a)anthracene | C19H14 | CID 16933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 7. Quantum chemical studies of methylbenz[a]anthracenes: metabolism and correlations with carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic activation of 7-ethyl- and 7-methylbenz[a]anthracene in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism of metabolic activation of the potent carcinogen 7,12-dimethylbenz[a]anthracene - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [8-Methylbenz[a]anthracene: A Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b135035#8-methylbenz-a-anthracene-cas-number-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com